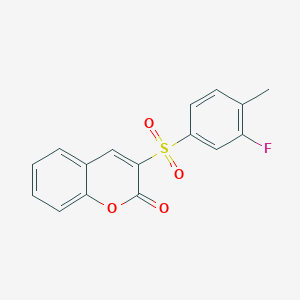![molecular formula C11H17N7S B12266915 1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12266915.png)
1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,5-dimetil-4H-1,2,4-triazol-3-il)metil]-4-(1,2,5-tiadiazol-3-il)piperazina es un compuesto heterocíclico que contiene tanto anillos de triazol como de tiadiazol. Estos anillos son conocidos por sus diversas actividades biológicas y se encuentran a menudo en varios compuestos farmacológicamente activos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[(4,5-dimetil-4H-1,2,4-triazol-3-il)metil]-4-(1,2,5-tiadiazol-3-il)piperazina típicamente implica la formación de los anillos de triazol y tiadiazol seguida de su acoplamiento con una porción de piperazina. Las rutas sintéticas comunes incluyen:
Formación del anillo de triazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Formación del anillo de tiadiazol: Esto a menudo implica la reacción de tiosemicarbazida con un compuesto carbonílico adecuado.
Reacciones de acoplamiento: Los anillos de triazol y tiadiazol se acoplan entonces con piperazina utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) u otros agentes de acoplamiento.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarán la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[(4,5-dimetil-4H-1,2,4-triazol-3-il)metil]-4-(1,2,5-tiadiazol-3-il)piperazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: La reducción se puede lograr utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
1-[(4,5-dimetil-4H-1,2,4-triazol-3-il)metil]-4-(1,2,5-tiadiazol-3-il)piperazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por su potencial como agente terapéutico en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[(4,5-dimetil-4H-1,2,4-triazol-3-il)metil]-4-(1,2,5-tiadiazol-3-il)piperazina implica su interacción con dianas moleculares y vías específicas. Los anillos de triazol y tiadiazol pueden interactuar con enzimas y receptores, lo que lleva a diversos efectos biológicos. Estas interacciones pueden implicar la inhibición de la actividad enzimática, la modulación de la función del receptor o la interferencia con las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-triazol: Conocidos por sus actividades antifúngicas y antimicrobianas.
Derivados de 1,3,4-tiadiazol: Se estudian por sus propiedades anticancerígenas y antiinflamatorias.
Singularidad
1-[(4,5-dimetil-4H-1,2,4-triazol-3-il)metil]-4-(1,2,5-tiadiazol-3-il)piperazina es única debido a la presencia de anillos de triazol y tiadiazol en una sola molécula. Esta doble presencia mejora sus posibles actividades biológicas y la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C11H17N7S |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
3-[4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C11H17N7S/c1-9-13-14-11(16(9)2)8-17-3-5-18(6-4-17)10-7-12-19-15-10/h7H,3-6,8H2,1-2H3 |
Clave InChI |
URASCVHZJGKTIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)CN2CCN(CC2)C3=NSN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266834.png)
![4-[(2-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266836.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B12266837.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B12266840.png)
![N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266846.png)
![Furo[3,2-c]pyridine, 4-(1-pyrrolidinyl)-](/img/structure/B12266852.png)

![6-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12266860.png)
![2-Methyl-6-{4-[methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B12266865.png)
![5-Chloro-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12266868.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B12266880.png)
![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266881.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12266887.png)
![4-Methoxy-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12266897.png)
